2-Bromo-1-iodo-4-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-iodo-4-(trifluoromethyl)benzene is an organohalogen compound with the molecular formula C7H3BrF3I. It is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-1-iodo-4-(trifluoromethyl)benzene involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with sodium nitrite and hydrochloric acid in a mixed solvent of acetonitrile and water at -10°C. The resulting diazonium salt is then reacted with potassium iodide to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-iodo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-1-iodo-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene is primarily based on its ability to undergo various chemical transformations. The presence of bromine, iodine, and trifluoromethyl groups enhances its reactivity, allowing it to participate in a wide range of reactions. These reactions often involve the formation and breaking of carbon-halogen bonds, leading to the formation of new chemical entities .
Comparison with Similar Compounds
- 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene
- 1-Bromo-4-iodobenzene
- 4-Iodobenzotrifluoride
Uniqueness: 2-Bromo-1-iodo-4-(trifluoromethyl)benzene is unique due to the simultaneous presence of bromine, iodine, and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in organic synthesis and various applications .
Properties
IUPAC Name |
2-bromo-1-iodo-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHYCNXVEWPYAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585638 | |
Record name | 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481075-58-5 | |
Record name | 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-iodo-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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